3-(1H-Imidazol-2-YL)-piperidine dihydrochloride
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Overview
Description
3-(1H-Imidazol-2-YL)-piperidine dihydrochloride is a useful research compound. Its molecular formula is C8H15Cl2N3 and its molecular weight is 224.13. The purity is usually 95%.
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Scientific Research Applications
Convenient Synthesis Methods
Researchers have developed convenient preparation methods for 3- and 4-(1H-azol-1-yl)piperidines, which are crucial for synthesizing various derivatives of imidazole-containing compounds, including "3-(1H-Imidazol-2-YL)-piperidine dihydrochloride." Such methods facilitate the exploration of these compounds' potential applications in medicinal chemistry and drug development (Shevchuk et al., 2012).
Antagonists for Human Histamine H3 Receptor
Piperidine derivatives have been synthesized and evaluated as potential human histamine H3 receptor agonists. The research has highlighted the role of piperidine-containing compounds in modulating histamine H3 receptors, which are significant for developing new treatments for neurological and inflammatory diseases (Ishikawa et al., 2010).
Antitubercular Agents
A series of novel 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives have been synthesized and shown to exhibit good antitubercular activity. This research provides a foundation for developing new antitubercular agents, demonstrating the therapeutic potential of imidazole and piperidine derivatives in tackling mycobacterial infections (Raju et al., 2020).
CGRP Receptor Antagonist Substructure
The compound 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a substructure in CGRP receptor antagonists, underscores the importance of imidazole and piperidine derivatives in developing treatments for conditions like migraine, where CGRP plays a significant role. Efficient syntheses for this privileged substructure have been developed, emphasizing its potential in medicinal chemistry (Leahy et al., 2012).
Novel Scaffolds for Surfactants and Microbial Activity
Imidazole and piperidine-based compounds have been synthesized from stearic acid, yielding novel scaffolds with potential applications as non-ionic surfactants and in evaluating microbiological activities. This research highlights the versatility of these compounds beyond pharmaceuticals, extending into materials science and microbiology (Abdelmajeid et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been reported to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of effects at the molecular and cellular level due to their broad range of biological activities .
Properties
IUPAC Name |
3-(1H-imidazol-2-yl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;;/h4-5,7,9H,1-3,6H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUCSRLYSZQZOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=CN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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